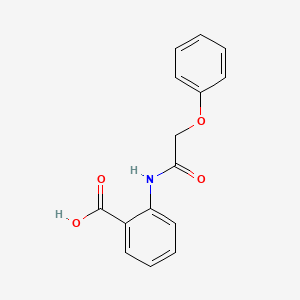

N-(2-Carboxyphenyl)phenoxyacetamide

描述

Contextualization of Phenoxyacetamide and Carboxyphenyl Scaffolds in Organic and Materials Chemistry

Chemical scaffolds are core structures upon which a variety of substituents can be placed, allowing for the systematic development of new molecules with tailored properties. The phenoxyacetamide and carboxyphenyl scaffolds are both well-established in different domains of chemistry.

The phenoxyacetamide scaffold is a recognized "privileged" structure, particularly in medicinal chemistry and drug discovery. nih.gov This scaffold consists of a phenyl ring linked to an acetamide (B32628) group through an ether linkage. Its importance stems from its presence in numerous biologically active compounds. Research has demonstrated that molecules built upon the phenoxyacetamide framework can act as potent inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa. nih.gov This system is critical for the bacteria's ability to cause infections, and its inhibition represents a promising anti-infective strategy that does not rely on traditional antibiotic mechanisms. nih.gov The versatility of the phenoxyacetamide scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenyl ring or acetamide group can fine-tune biological activity. nih.govnih.gov

The carboxyphenyl scaffold, which is a benzoic acid moiety, is fundamental in materials chemistry and surface science. The carboxylic acid group (-COOH) is a versatile functional handle that can be used to anchor molecules onto various surfaces. nih.gov For instance, carboxyphenyl groups can be grafted onto electrode surfaces, such as glassy carbon, to create well-defined monolayers. nih.gov These functionalized surfaces can then be used for subsequent "on-surface chemistry," where other molecules are attached to the carboxylic acid tethers. nih.gov This technique is crucial for developing sensors, catalysts, and biocompatible materials. The ability of the carboxyl group to form strong, covalent bonds or engage in hydrogen bonding makes it an ideal anchor for modifying the chemical and physical properties of materials. nih.govnih.gov

Rationale for Advanced Investigation of N-(2-Carboxyphenyl)phenoxyacetamide

The rationale for the focused investigation of this compound stems directly from the distinct and valuable properties of its two core scaffolds. The molecule represents a deliberate combination of a biologically active pharmacophore (phenoxyacetamide) with a versatile chemical anchor (carboxyphenyl).

This fusion suggests several compelling research avenues:

Targeted Biological Probes: The phenoxyacetamide portion could be designed to interact with a specific biological target (like the aforementioned T3SS), while the carboxyphenyl group could be used to immobilize the molecule on a surface for diagnostic or screening assays.

Functionalized Materials with Anti-Infective Properties: Materials coated with this compound could potentially exhibit anti-infective properties. The carboxyphenyl group would serve to anchor the compound to a surface (e.g., a medical implant or device), while the phenoxyacetamide moiety would present an active front to prevent bacterial colonization.

Modulation of Physicochemical Properties: The introduction of a carboxylic acid group onto the phenoxyacetamide scaffold can significantly alter its solubility, polarity, and pharmacokinetic properties, which is a key consideration in drug design. digitellinc.com This allows for the tuning of the molecule's behavior in biological systems.

The specific ortho-positioning of the carboxyl group relative to the amide linker is also structurally significant, as it could lead to intramolecular hydrogen bonding, influencing the molecule's conformation and, consequently, its binding affinity to biological targets or its packing on a surface.

Overview of Research Objectives and Current Knowledge Gaps

The primary knowledge gap concerning this compound is the limited availability of published data on its synthesis, characterization, and application. While its constituent parts are well-studied, the properties of the combined molecule remain largely unexplored in the public domain.

Therefore, the principal research objectives for this compound would be:

Development of Efficient Synthesis Routes: Establishing a reliable and scalable method for synthesizing this compound is the first critical step. This would likely involve the acylation of anthranilic acid with phenoxyacetyl chloride or a similar coupling reaction.

Comprehensive Physicochemical Characterization: A thorough analysis of the compound's properties, including its solubility, melting point, spectral data (NMR, IR, Mass Spectrometry), and X-ray crystal structure, is necessary to confirm its identity and understand its fundamental characteristics.

Investigation of Biological Activity: Based on the known activities of phenoxyacetamides, a key objective would be to screen this compound for potential anti-infective properties, particularly as an inhibitor of bacterial virulence. nih.govprinceton.edu

Exploration in Materials Science: Research should be directed at utilizing the carboxyphenyl group to graft the molecule onto various substrates. Subsequent studies would then characterize the modified surfaces and evaluate their properties, such as their ability to resist bacterial biofilm formation. nih.gov

Structure-Activity Relationship (SAR) Studies: A future objective would involve synthesizing analogues of this compound with different substituents on the phenoxy ring to understand how these changes impact its biological or material properties. This systematic approach is fundamental to optimizing molecular scaffolds for specific applications. nih.govnih.gov

Addressing these objectives would bridge the current knowledge gap and determine if the rational combination of these two valuable scaffolds translates into a compound with unique and useful properties for medicinal or materials chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-[(2-phenoxyacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNMVALGNSLQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171976 | |

| Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18704-92-2 | |

| Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18704-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENOXYACETYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA4TSX1YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 2 Carboxyphenyl Phenoxyacetamide

Established Routes and Reaction Mechanisms

The foundational methods for constructing molecules like N-(2-Carboxyphenyl)phenoxyacetamide are rooted in fundamental organic reactions. These routes, while reliable, often require precise control over reaction conditions and may involve multiple synthetic steps.

Amide Bond Formation Strategies

The creation of the amide bond is a central theme in the synthesis of this compound. A prevalent and direct method is the coupling of a carboxylic acid with an amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid, enhancing its reactivity towards the amine nucleophile.

A versatile and commonly employed strategy involves the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl). cbijournal.com For example, a variety of carboxamides have been synthesized by reacting carboxylic acids with amines or acid hydrazides in the presence of EDC.HCl and polyethylene (B3416737) glycol (PEG-400) at room temperature. cbijournal.com This approach is valued for its straightforward procedure and the use of more environmentally benign solvents. cbijournal.com

An alternative method for amide formation is the condensation of carboxylic acid salts with aryl isocyanates. nih.gov This reaction proceeds at room temperature and is accompanied by the loss of carbon dioxide, leading to high yields of the desired amide. nih.gov A key advantage of this method is its compatibility with a range of other functional groups, including hydroxyls and common amine protecting groups like Fmoc and Boc. nih.gov

The field of biocatalysis also offers a sustainable pathway to amide bonds. rsc.org Enzymes, specifically N-acyltransferases (NATs) and CoA ligases (CLs), can be utilized to form amides from a stoichiometric mixture of a carboxylic acid and an amine. rsc.org These enzymatic reactions can be carried out under mild conditions, either with isolated enzymes or within whole-cell systems. rsc.org

| Amide Formation Strategy | Key Reagents/Catalysts | Conditions | Advantages |

| Carbodiimide (B86325) Coupling | EDC.HCl, PEG-400 | Room Temperature | High efficiency, eco-friendly, simple work-up cbijournal.com |

| Isocyanate Condensation | Aryl isocyanates | Room Temperature | High yield, good functional group tolerance nih.gov |

| Biocatalytic Synthesis | N-acyltransferases, CoA ligases | In-vitro or In-vivo | Sustainable, high selectivity rsc.org |

Phenoxy Ether Linkage Construction

The formation of the phenoxy ether linkage is another crucial step in the synthesis. This is typically accomplished via a Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. In the context of synthesizing this compound, this would entail reacting a substituted phenol (B47542) with an appropriate haloacetamide derivative. The success of this reaction is highly dependent on the choice of base and solvent.

Introduction and Functionalization of Carboxylic Acid Moiety

The carboxylic acid group is a defining feature of this compound. Its incorporation into the molecular structure can be achieved at different points in the synthetic sequence. A common approach is to start with a building block that already contains the carboxylic acid, such as anthranilic acid (2-aminobenzoic acid). For instance, the synthesis of the related compound N-(2-Carboxyphenyl)glycine involves the reaction of anthranilic acid with chloroacetic acid in a basic aqueous solution.

Alternatively, a precursor molecule containing a functional group that can be readily converted to a carboxylic acid, such as a nitrile or an ester, can be employed. This strategy offers greater synthetic flexibility, particularly if the free carboxylic acid is incompatible with certain reaction conditions. The hydrolysis of nitriles or esters to their corresponding carboxylic acids is a well-established and reliable transformation in organic synthesis. wikipedia.org

Development of Novel and Green Synthetic Protocols

In line with the principles of green chemistry, there is a continuous effort to develop more sustainable and efficient synthetic methods. This includes the exploration of catalytic systems and alternative energy sources to reduce waste and energy consumption.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. While direct catalytic routes to this compound are not extensively documented in the provided search results, the principles of established catalytic methods can be applied. For example, palladium-catalyzed reactions are powerful tools for forming new bonds. The α-arylation of ketones, which can be achieved with very low catalyst loadings (e.g., 0.1 mol% palladium), demonstrates the potential for highly efficient catalytic processes that could be adapted for intermediates in the synthesis of the target molecule. nih.gov

Sustainable Reaction Conditions (e.g., Solvent-Free, Microwave-Assisted)

Microwave irradiation has gained significant traction as a technology to accelerate chemical reactions. nih.govsciforum.net This technique often leads to dramatically shorter reaction times and improved yields compared to conventional heating methods. nih.gov Its application has been successful in the synthesis of various acetamide (B32628) derivatives and other heterocyclic compounds. nih.govnih.gov For example, the microwave-assisted synthesis of certain acetamides at 65–70 °C has been shown to provide good yields efficiently. nih.gov A key advantage of microwave chemistry is its compatibility with a variety of solvents, and in some cases, the ability to perform reactions without any solvent at all, further enhancing its environmental credentials. mdpi.comarkat-usa.org The speed and efficiency of microwave-assisted synthesis make it a valuable tool for the rapid preparation of compound libraries for screening purposes. sciforum.netnih.gov

| Green Synthetic Protocol | Key Features | Examples | Advantages |

| Catalytic Synthesis | Low catalyst loading, high turnover numbers | Palladium-catalyzed α-arylation nih.gov | High efficiency, selectivity, reduced waste |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Synthesis of acetamides and benzodiazepines nih.govnih.gov | Increased reaction rates, higher yields, energy efficiency |

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound from its constituent precursors, phenoxyacetic acid and 2-aminobenzoic acid, presents considerations of both stereochemical control and regioselectivity. The inherent structural characteristics of the reacting molecules largely dictate the outcome of the synthesis, influencing the final arrangement of atoms in the product.

A critical examination of the starting materials reveals that neither phenoxyacetic acid nor 2-aminobenzoic acid possesses a chiral center. Consequently, the resultant this compound is an achiral molecule. As such, the synthesis does not produce stereoisomers, and the principles of stereochemical control, which govern the selective formation of one stereoisomer over another, are not a primary concern in this particular synthetic pathway.

Conversely, regioselectivity is a pivotal aspect of the synthesis of this compound. The term regioselectivity refers to the preference for bond formation at one position over another when multiple reactive sites are present in a molecule. In the case of 2-aminobenzoic acid, there are two functional groups capable of reacting with an activated form of phenoxyacetic acid, such as phenoxyacetyl chloride: the amino group (-NH2) and the carboxylic acid group (-COOH).

The desired reaction is the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl carbon of phenoxyacetyl chloride. This selectivity is primarily governed by the significant difference in nucleophilicity between the nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid group. The amino group is a much stronger nucleophile than the carboxylic acid group. This heightened reactivity of the amino group ensures that it will preferentially attack the electrophilic carbonyl carbon of phenoxyacetyl chloride, leading to the formation of the desired this compound.

The reaction conditions can be optimized to further favor this regioselective outcome. For instance, conducting the reaction in the presence of a mild base can deprotonate the carboxylic acid group of 2-aminobenzoic acid, forming a carboxylate salt. This deprotonation further reduces the nucleophilicity of the carboxyl group, thereby enhancing the preference for the reaction to occur at the amino group.

Table 1: Key Reactants and Product in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis | Key Functional Groups | Chirality |

| Phenoxyacetic Acid | C8H8O3 | Precursor | Carboxylic Acid, Ether | Achiral |

| 2-Aminobenzoic Acid | C7H7NO2 | Precursor | Carboxylic Acid, Amine | Achiral |

| This compound | C15H13NO4 | Product | Carboxylic Acid, Amide, Ether | Achiral |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Table 1: Hypothetical Crystallographic Data for N-(2-Carboxyphenyl)phenoxyacetamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

High-Resolution Spectroscopic Characterization for Structural Details

Spectroscopic techniques provide detailed structural information, complementing the data obtained from X-ray crystallography and offering insights into the molecule's behavior in solution.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Connectivity and Spatial Relationships

2D NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. youtube.com Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the assignment of protons within the same spin system, such as the protons on each aromatic ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with their directly attached carbons. youtube.com For this compound, this would definitively link each aromatic proton to its corresponding carbon atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is particularly sensitive to the chemical environment of functional groups and the presence of hydrogen bonding. The spectrum of this compound would be characterized by several key vibrational bands. The carboxylic acid O-H stretch would appear as a broad band, typically in the region of 2500-3300 cm⁻¹, its broadness being indicative of strong hydrogen bonding. The C=O stretches of the carboxylic acid and the amide group would likely appear as distinct bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands can provide information about the strength of hydrogen bonding; stronger hydrogen bonds generally lead to a red-shift (lower frequency) of the C=O stretching vibration. nih.govnih.gov The N-H stretch of the amide group would be observed around 3300 cm⁻¹, and its position and sharpness can also indicate its involvement in hydrogen bonding. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide | N-H stretch | ~3300 |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Amide | C=O stretch (Amide I) | ~1650-1680 |

| Amide | N-H bend (Amide II) | ~1550 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Ether | C-O stretch | ~1200-1250 |

Note: These are approximate values and can shift based on the specific molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of this compound. Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments allows for the confirmation of the molecule's structure. For this compound, expected fragmentation pathways could include the cleavage of the amide bond, the ether linkage, or the loss of water or carbon dioxide from the carboxylic acid group. Understanding these fragmentation patterns is crucial for the unequivocal identification of the compound in complex mixtures. nih.gov

Conformational Landscape and Rotational Isomerism Investigation

The key rotatable bonds in this compound include the C-O ether bonds, the N-C phenyl bond, and the C-N amide bond. Rotation around the amide bond is often slow on the NMR timescale due to its partial double-bond character, which can lead to the observation of distinct sets of signals for different rotamers (E/Z isomers). chemrxiv.org The orientation of the phenoxy and carboxyphenyl groups relative to the acetamide (B32628) linker is determined by the torsion angles around the respective bonds.

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for investigating this landscape. mdpi.com By systematically rotating the key bonds and calculating the potential energy of the resulting geometries, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These calculations can predict the relative energies of different conformers, the energy barriers to their interconversion, and their geometric parameters. nih.govresearchgate.net For example, computational studies on N-substituted diacetamides have shown how the orientation of an aromatic ring can be perpendicular to the C(O)NC(O) plane, influencing electronic delocalization. mdpi.com The accuracy of these computational models is often validated by comparing calculated NMR chemical shifts with experimental data. nih.govmdpi.com

Although detailed experimental and computational studies specifically on the rotational isomerism of this compound are not prevalent in published literature, the established methodologies provide a clear framework for such an investigation. The findings would be critical for understanding how the molecule's shape influences its interactions and properties.

Table 1: Key Torsion Angles for Conformational Analysis of this compound

This table outlines the principal torsion angles that define the conformational space of the molecule. The values would typically be determined through X-ray crystallography or computational chemistry methods.

| Torsion Angle | Description | Expected Value Range (°) | Data Source |

| ω (Cα-C-N-Cα) | Amide Bond Rotation | ~180 (trans) or ~0 (cis) | Not Available in Literature |

| φ (C-N-Cα-C) | Rotation around N-C(phenyl) bond | -180 to 180 | Not Available in Literature |

| ψ (N-Cα-C-O) | Rotation around Cα-C(carbonyl) bond | -180 to 180 | Not Available in Literature |

| θ1 (Cα-O-C-C) | Rotation around Ether O-C(phenoxy) bond | -180 to 180 | Not Available in Literature |

| θ2 (C(phenyl)-C-O-H) | Rotation around Carboxyl C-O bond | -180 to 180 | Not Available in Literature |

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to investigate the fundamental properties of N-(2-Carboxyphenyl)phenoxyacetamide, providing a detailed picture of its geometry, stability, and electronic characteristics.

Optimized Molecular Geometry and Energetics

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Length | C=O | ~1.23 |

| Bond Length | C-N (amide) | ~1.35 |

| Bond Length | C-O (ether) | ~1.37 |

| Bond Angle | O-C-N (amide) | ~123 |

| Bond Angle | C-O-C (ether) | ~118 |

| Dihedral Angle | C-C-N-C | ~175 |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be derived from specific DFT calculations for this compound.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich phenoxy and carboxyphenyl rings, while the LUMO may be distributed over the amide group and the aromatic systems. The analysis of these orbitals helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

Note: The data in this table is illustrative. Specific values are contingent on the level of theory and basis set used in the DFT calculations.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interaction patterns. nih.gov The ESP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms like oxygen and nitrogen) in red, and regions of positive potential (usually around hydrogen atoms) in blue. For this compound, the ESP analysis would highlight the negative potential around the carbonyl oxygen of the amide and the carboxylic acid group, indicating these as likely sites for hydrogen bond acceptance. The hydrogen atom of the carboxylic acid and the N-H group would show positive potential, marking them as hydrogen bond donors. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the molecule's chromophores. rsc.org The calculated 1H and 13C NMR chemical shifts can also be computed to assist in the structural elucidation and interpretation of experimental NMR data.

Theoretical Studies of Structure-Property Relationships

By systematically modifying the structure of this compound in silico, for example, by introducing different substituents on the aromatic rings, theoretical studies can establish structure-property relationships. These studies can elucidate how changes in electronic and steric properties influence the molecule's geometry, electronic structure, and potential reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap, which in turn can affect its chemical reactivity and biological activity. This approach is fundamental in medicinal chemistry for the rational design of analogues with improved properties. mdpi.com

Chemical Reactivity and Derivatization Strategies

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

The carboxylic acid moiety of N-(2-Carboxyphenyl)phenoxyacetamide can be readily converted into esters or new amides.

Esterification: This transformation is typically achieved by reacting the compound with an alcohol under acidic conditions or by converting the carboxylic acid to a more reactive intermediate. A continuous process for ester production involves contacting an aqueous stream of a carboxylic acid with an organic stream containing a carboxylic acid ester, which enriches the organic stream with the target acid. This is then separated and catalyzed to form the desired product ester google.com.

Amide Coupling: The formation of a new amide bond from the carboxylic acid group requires activation to enhance the electrophilicity of the carbonyl carbon, allowing it to react with an amine. This is a widely used reaction in medicinal chemistry growingscience.com. The process generally involves the use of coupling reagents to facilitate the condensation of the carboxylic acid with a primary or secondary amine. Common protocols utilize reagents that form a highly reactive intermediate, such as an activated ester.

Several coupling agents are effective for this purpose, often used in combination with bases and additives to improve reaction efficiency and minimize side reactions. The choice of reagent can be critical, especially when dealing with less reactive (electron-deficient) amines nih.gov.

| Coupling Reagent/System | Abbreviation | Description | Reference |

|---|---|---|---|

| N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole (B26582) | EDC / HOBt | A widely used carbodiimide-based system. EDC activates the carboxylic acid, and HOBt acts as an additive to form a reactive ester, suppressing side reactions. | nih.gov |

| N,N′-Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | DCC / DMAP | Another common carbodiimide (B86325) system. DMAP serves as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. | nih.gov |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | A uronium-based coupling reagent that forms an active ester, often used with a non-nucleophilic base like DIPEA. | growingscience.com |

| Thionyl chloride or Phosphorus oxychloride | SOCl₂ or POCl₃ | These reagents convert the carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts with the amine, typically in the presence of a base like pyridine. | growingscience.com |

The general mechanism for many of these coupling reactions involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the tetrahedral intermediate, ultimately collapsing to yield the new amide nih.govnih.gov.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it often requires specific conditions or reagents. While direct thermal decarboxylation of aromatic carboxylic acids is typically challenging, oxidative decarboxylation pathways offer a viable alternative for certain substrates. For instance, the oxidative decarboxylation of α-amino acids to nitriles has been successfully achieved using reagents like o-iodoxybenzoic acid (IBX) in aqueous ammonia (B1221849) semanticscholar.org. This suggests that similar hypervalent iodine reagents could potentially be explored for the decarboxylation of the this compound backbone under specific conditions.

Reactions at the Amide Linkage

The amide bond in this compound is relatively stable due to resonance delocalization. However, it can undergo cleavage or modification under specific chemical conditions.

Hydrolysis: The cleavage of the amide bond to regenerate the constituent carboxylic acid (phenoxyacetic acid) and amine (anthranilic acid) is known as hydrolysis. This reaction is challenging due to the stability of the amide bond but can be catalyzed under acidic or basic conditions, often requiring harsh conditions such as elevated temperatures researchgate.net. The process can also be facilitated by various catalysts. For example, metal oxides like Nb₂O₅ have been shown to be effective heterogeneous catalysts for the hydrolysis of various amides to their corresponding carboxylic acids researchgate.net. Transition metal complexes, such as those involving platinum(II), can also catalyze the hydrolytic cleavage of amide bonds in peptides under physiologically relevant conditions researchgate.net.

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. Transamidation is emerging as an alternative strategy for synthesizing new amides from existing ones, potentially avoiding the need to activate a carboxylic acid dntb.gov.ua. This process can be catalyzed by various reagents and conditions, offering a pathway to modify the structure without cleaving it back to the parent carboxylic acid.

The nitrogen atom of the amide linkage can, in principle, be a site for further functionalization, such as alkylation. The alkylation of N-substituted amides can be complex, often resulting in a mixture of N-alkylated and O-alkylated products, where the alkyl group attaches to the amide nitrogen or oxygen, respectively researchgate.netsemanticscholar.org.

The reaction's outcome depends on the alkylating agent, solvent, temperature, and whether the conditions are neutral or basic researchgate.net.

Under Neutral Conditions: Reactions with powerful electrophiles like diazomethane (B1218177) or alkyl iodides can lead to mixtures of N- and O-alkylated products. The selectivity can be low, and conversions may require elevated temperatures and prolonged reaction times semanticscholar.org.

Under Basic Conditions: The use of a base generates the amide anion, which is a more reactive nucleophile. This generally favors N-alkylation, and in some cases, the N-substituted product can be obtained in quantitative yields semanticscholar.org.

The O-alkylated product, an imino ether, can sometimes rearrange to the more stable N,N-disubstituted amide, a process known as the Chapman rearrangement researchgate.net.

Aromatic Ring Functionalization and Substitution Patterns

The two aromatic rings—the phenoxy ring and the carboxyphenyl ring—are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing substituents (the ether linkage, the amide, and the carboxylic acid) direct the position of incoming electrophiles.

Research on derivatives of this compound has demonstrated that functionalization on both rings is possible. For instance, several derivatives have been synthesized with substituents on the carboxyphenyl ring and the phenoxy ring nih.gov.

| Derivative Name | Substitution Pattern | Reference |

|---|---|---|

| N-(2-carboxy-4-chlorophenyl)-phenoxyacetamide | Chlorine atom at the C4 position of the carboxyphenyl ring. | nih.gov |

| N-(2-carboxy-4-chlorophenyl)-4'-bromophenoxyacetamide | Chlorine at C4 (carboxyphenyl ring) and Bromine at C4' (phenoxy ring). | nih.gov |

| N-(2-carboxy-4-chlorophenyl)-4'-nitrophenoxyacetamide | Chlorine at C4 (carboxyphenyl ring) and a Nitro group at C4' (phenoxy ring). | nih.gov |

Mechanistic Elucidation of Key Reactions

The chemical reactivity of this compound is primarily dictated by the interplay between its carboxylic acid and amide functionalities. The strategic derivatization of this compound often involves transformations at these sites. A mechanistic understanding of these reactions is crucial for the rational design of synthetic pathways to novel derivatives. The key reactions associated with this compound and its analogs include intramolecular cyclization, esterification of the carboxyl group, and formation of new amide bonds.

Intramolecular Cyclization: Formation of Benzoxazinones

A prominent reaction of N-acylanthranilic acids, the structural class to which this compound belongs, is intramolecular cyclization to form 4H-3,1-benzoxazin-4-ones. This transformation is typically achieved by heating with a dehydrating agent, such as acetic anhydride (B1165640).

The generally accepted mechanism for this cyclodehydration proceeds through the following steps:

Activation of the Carboxylic Acid: The carboxylic acid group of the N-acylanthranilic acid reacts with acetic anhydride to form a mixed anhydride intermediate. This step significantly increases the electrophilicity of the carbonyl carbon of the original carboxyl group.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the highly electrophilic carbonyl carbon of the mixed anhydride. This results in the formation of a tetrahedral intermediate.

Ring Closure and Elimination: The tetrahedral intermediate then collapses, with the acetate (B1210297) ion acting as a leaving group, to form the protonated benzoxazinone (B8607429) ring.

Deprotonation: A final deprotonation step yields the stable 4H-3,1-benzoxazin-4-one.

This cyclization is a versatile method for creating a key heterocyclic scaffold from which other derivatives can be synthesized. uomosul.edu.iqnih.gov The reaction conditions can be optimized to achieve high yields, as illustrated in the following table which summarizes typical outcomes for the cyclization of various N-acylanthranilic acids.

| N-Acyl Group | Dehydrating Agent | Conditions | Yield (%) | Reference |

| Benzoyl | Acetic Anhydride | Reflux | High | researchgate.net |

| Acetyl | Acetic Anhydride | Heat | Good | uomosul.edu.iq |

| 4-Bromobenzoyl | Cyanuric Chloride/DMF | Room Temp | 89 | nih.gov |

| Phthalimidomethyl | Cyanuric Chloride/DMF | Room Temp | 82 | nih.gov |

| This table presents illustrative data for analogous compounds to demonstrate the general efficiency of the cyclization reaction. |

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted to an ester through various esterification methods, most notably the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction with an alcohol is an equilibrium process.

The mechanism of Fischer esterification involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). organic-chemistry.orgfishersci.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed. organic-chemistry.orgmasterorganicchemistry.com

| Alcohol | Acid Catalyst | Conditions | Yield (%) | Reference |

| Ethanol | H₂SO₄ | Reflux, excess alcohol | ~65 (at equilibrium) | masterorganicchemistry.com |

| Methanol | Dowex H+/NaI | Room Temp, 18h | High | nih.gov |

| Ethanol | Dowex H+/NaI | 65°C, 4h | 99 | nih.gov |

| Allyl Alcohol | Zr(Cp)₂(CF₃SO₃)₂·THF | 80°C, 24h | 93 | nih.gov |

| This table provides representative yields for Fischer esterification under various conditions, applicable to the carboxylic acid moiety of the target compound. |

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group of this compound can also be derivatized to form new amides. The direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uknih.gov

The mechanism for carbodiimide-mediated amide bond formation is as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better acylating agent than the free carboxylic acid. fishersci.co.ukchemistrysteps.com

Nucleophilic Attack by Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This results in the formation of a tetrahedral intermediate.

Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, leading to the formation of the desired amide and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea if DCC is used). The formation of the stable urea drives the reaction to completion. chemistrysteps.com

The efficiency of this coupling can be enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (HOBt), which can suppress side reactions and minimize racemization if chiral components are involved. nih.gov

| Amine | Coupling Reagent System | Solvent | Time (h) | Yield (%) | Reference |

| Aniline Derivative | EDC/DMAP/HOBt/DIPEA | Acetonitrile | 14 | 91 | nih.gov |

| Aniline | TBTU/DIEA | DMF | - | Low | researchgate.net |

| Aniline | HBTU/DIEA | DMF | 4-5 | Good | researchgate.net |

| Hydroxyethylamine | EDC/DMAP/HOBt/DIPEA | Acetonitrile | 14 | 65 | nih.gov |

| This table illustrates the conditions and outcomes for amide coupling reactions with compounds structurally related to this compound. |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Solution and Solid State

Detailed structural analyses have revealed the prevalence of robust hydrogen bonding networks in N-(2-Carboxyphenyl)phenoxyacetamide. The carboxylic acid group (-COOH) and the amide functionality (-CONH-) are the primary participants in these interactions. In the solid state, the carboxylic acid protons can form strong hydrogen bonds with the carbonyl oxygen of the amide or the ether oxygen of the phenoxy group. Similarly, the amide N-H group actively participates as a hydrogen bond donor. These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets, creating a highly organized crystalline lattice.

π-Stacking and Other Non-Covalent Interactions

The interplay between hydrogen bonding and π-stacking is a key determinant of the final supramolecular architecture. In many instances, the hydrogen-bonded networks serve as a scaffold upon which the π-stacking interactions are organized, leading to complex three-dimensional structures.

Self-Assembly Processes and Morphological Studies

The inherent directionality and specificity of the non-covalent interactions in this compound drive its self-assembly into well-defined micro- and nanostructures. The process of self-assembly is often initiated in solution, where the molecules begin to aggregate through hydrogen bonding and solvophobic effects. As the concentration increases or the solvent conditions are altered, these initial aggregates can grow into larger, more ordered structures.

Morphological studies, often conducted using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have revealed a variety of structures formed by this compound, including nanofibers, nanoribbons, and microcrystals. The specific morphology is highly dependent on the conditions of self-assembly, such as solvent polarity, temperature, and concentration.

Coordination Chemistry of this compound as a Ligand

The presence of multiple potential donor atoms—the carboxylic acid oxygen, the amide oxygen, and the ether oxygen—makes this compound a versatile ligand in coordination chemistry. rsc.org It can bind to a variety of metal ions, forming coordination complexes with diverse structures and properties.

This compound can act as a mono-, bi-, or even tridentate ligand depending on the metal ion and reaction conditions. Common binding modes involve the coordination of the metal ion to the carboxylate group, either in a monodentate or bidentate fashion. The amide oxygen can also participate in coordination, leading to the formation of chelate rings which enhance the stability of the complex. mdpi.com The stoichiometry of the resulting metal complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2.

| Metal Ion | Typical Binding Mode | Common Stoichiometry (Metal:Ligand) |

| Copper(II) | Bidentate (carboxylate) | 1:2 |

| Zinc(II) | Monodentate/Bidentate (carboxylate) | 1:2 |

| Cobalt(II) | Bidentate (carboxylate and amide oxygen) | 1:2 |

| Nickel(II) | Bidentate (carboxylate) | 1:2 |

The synthesis of coordination complexes of this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.gov The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product.

Characterization of the resulting coordination complexes involves a suite of analytical techniques. Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and amide groups. UV-Visible spectroscopy provides insights into the electronic transitions within the complex, which are often influenced by the coordination environment of the metal ion.

Potential Applications in Chemical Science and Technology Non Clinical

Role as Building Blocks in Complex Organic Synthesis

The reactivity of the carboxylic acid and the N-H group of the amide linkage in N-(2-Carboxyphenyl)phenoxyacetamide renders it a versatile precursor in multi-step organic syntheses. The carboxylic acid group can be readily converted into other functional groups such as esters, acid chlorides, or amides, while the amide bond can, under certain conditions, be hydrolyzed or otherwise modified.

This dual functionality allows it to serve as a scaffold for constructing more complex molecular frameworks. For instance, the phenoxy and phenyl rings can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups that can further direct the synthesis toward target molecules with specific properties. Researchers have utilized such building blocks for the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. The strategic placement of the reactive sites allows for controlled, stepwise additions of other molecular fragments, facilitating the assembly of intricate, polyfunctional molecules.

Materials Science Applications

The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding via the amide and carboxyl groups, make this compound and its derivatives of interest in materials science.

This compound can function as a monomer or a precursor to monomers used in the synthesis of high-performance polymers. The presence of the carboxylic acid and a reactive N-H group (or a primary amine if derived from a related structure) allows it to participate in polycondensation reactions.

Specifically, dicarboxylic acids or their derivatives are fundamental components in the production of polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. By modifying the this compound structure, for example, by introducing another carboxylic acid group, a diamine-dianhydride monomer can be created. This monomer can then be polymerized to form polyimides with specific, tailored properties imparted by the phenoxyacetamide backbone, such as improved solubility or modified dielectric constants.

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer Required | Key Properties of Resulting Polymer |

|---|---|---|

| Polyamide | Diamine | High thermal stability, mechanical strength |

| Polyester | Diol | Good processability, specific thermal properties |

The aromatic and polar nature of this compound suggests its potential use as a component in functional organic materials. The rigid phenyl rings can contribute to the formation of ordered structures, a key requirement for liquid crystalline behavior. By attaching long alkyl chains or other mesogenic (liquid crystal-forming) groups to the core structure, it is possible to design molecules that exhibit liquid crystal phases.

In the realm of organic electronics, molecules with extended π-conjugated systems are essential for charge transport. While this compound itself is not highly conjugated, it can serve as a foundational structure. Chemical modifications to extend the π-system across the molecule could yield materials suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where it might function as a host material or an electron-transporting layer.

Analytical Chemistry Applications

The ability of this compound to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it a candidate for applications in analytical chemistry.

A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a change in color or fluorescence. The amide and carboxylic acid groups of this compound provide ideal sites for binding to specific ions or molecules.

For example, the carboxylic acid can act as a binding site for metal cations or as a hydrogen bond donor/acceptor for neutral molecules. By coupling the molecule to a fluorophore (a fluorescent chemical compound), a sensor can be designed where the binding event alters the fluorescence output. The phenoxy group offers a site for modification to fine-tune the selectivity and sensitivity of the sensor for a particular target analyte.

Table 2: Potential Analyte Recognition

| Analyte Type | Binding Interaction | Potential Sensing Mechanism |

|---|---|---|

| Metal Cations | Coordination with carboxylate | Fluorescence quenching/enhancement |

| Anions | Hydrogen bonding with amide/acid | Colorimetric change |

In chromatography, the stationary phase is a critical component that determines the separation efficiency. Materials with specific functionalities are coated onto a solid support to create a stationary phase that can selectively interact with different components of a mixture.

The polarity and hydrogen-bonding capabilities of this compound make it a potential candidate for use in creating stationary phases for gas chromatography (GC) or high-performance liquid chromatography (HPLC). When bonded to a silica (B1680970) support, the amide and carboxyl groups could provide unique selectivity for separating polar analytes through dipole-dipole and hydrogen-bonding interactions. The aromatic rings could also offer π-π interactions, enabling the separation of aromatic compounds. This could lead to the development of specialized chromatography columns for challenging separation tasks in environmental analysis or quality control.

Therefore, it is not possible to provide a detailed article section on this topic that includes research findings and data tables as requested. The absence of such information in scholarly articles and patents prevents a scientifically accurate and informative composition on the catalytic applications of this particular compound.

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of innovative and efficient synthetic methodologies is paramount for the advancement of chemical research. For N-(2-Carboxyphenyl)phenoxyacetamide, future investigations could focus on several key areas to improve upon traditional amidation reactions.

Conventional synthesis would likely involve the condensation of 2-aminobenzoic acid with phenoxyacetyl chloride. While effective, this method can be enhanced. Future research could explore:

Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of more environmentally benign solvents to minimize the ecological impact of the synthesis. nih.govjocpr.com

Catalytic Methods: Developing novel catalysts to improve reaction yields and reduce the need for stoichiometric activating agents. jocpr.com This could include enzymatic catalysis, which offers high selectivity and mild reaction conditions. nih.gov

Flow Chemistry: Utilizing microreactor technology for continuous and scalable synthesis, offering precise control over reaction parameters and potentially improving safety and efficiency.

A significant body of research exists on the synthesis of various phenoxyacetamide derivatives, which can inform the development of these novel pathways. nih.govresearchgate.net

Advanced Computational Design and Predictive Modeling

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work. For this compound, computational studies can offer profound insights.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.comnih.gov DFT can also be used to model reaction mechanisms and predict reactivity. nih.gov

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the molecule and its interactions with solvents or biological targets. nih.gov This is particularly relevant given the potential for intramolecular hydrogen bonding between the amide and carboxyl groups.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized, QSAR models can be developed to correlate structural features with specific properties, such as biological activity or material performance. researchgate.net

In silico studies on other phenoxyacetamide derivatives have successfully predicted their binding affinities to biological targets, demonstrating the potential of these methods. nih.govnih.gov

Investigation of Unique Reactivity Profiles and Transformations

The unique combination of functional groups in this compound—the amide, the ether linkage, and the carboxylic acid—suggests a rich and varied reactivity profile that warrants thorough investigation.

Future research directions could include:

C-H Activation: The phenoxyacetamide moiety is known to act as a directing group in transition-metal-catalyzed C-H activation reactions. Exploring the regioselectivity of such reactions on both the phenoxy and carboxyphenyl rings could lead to novel functionalized derivatives.

Intramolecular Cyclizations: Investigating conditions that promote intramolecular reactions, such as the formation of lactones or other heterocyclic systems, by leveraging the proximity of the carboxylic acid and amide functionalities.

Derivatization: Systematically modifying the core structure by introducing substituents on the aromatic rings to tune its electronic and steric properties.

The reactivity of the amide bond itself, including its hydrolysis under acidic or alkaline conditions, should also be systematically studied. youtube.com

Development of Advanced Supramolecular Architectures and Functional Materials

The presence of both hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (amide C=O, ether oxygen, carboxylic acid C=O) makes this compound an excellent candidate for the construction of supramolecular assemblies.

Future research should focus on:

Crystal Engineering: Systematically studying the crystallization of the compound and its co-crystals with other molecules to form well-defined, one-, two-, or three-dimensional networks. The interplay of hydrogen bonding and π-π stacking interactions will be crucial in determining the resulting architecture.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, potentially forming novel MOFs with interesting porous or catalytic properties.

Self-Assembling Materials: Investigating the self-assembly of the molecule in solution to form gels, liquid crystals, or other soft materials. The stability and properties of these materials will be influenced by the amide connectivity. nih.gov

The broader field of supramolecular chemistry of amides provides a strong foundation for these explorations. jocpr.comnd.edu

Integration into Emerging Interdisciplinary Chemical Research Areas

The versatile structure of this compound makes it a promising candidate for application in various interdisciplinary fields of chemical research.

Promising areas for future investigation include:

Medicinal Chemistry: Phenoxyacetamide derivatives have shown a wide range of biological activities. nih.gov Future work could involve screening this compound and its derivatives for potential therapeutic applications. Computational docking studies could be employed to identify potential biological targets. nih.govnih.govnih.gov

Materials Science: The potential for this molecule to form ordered supramolecular structures suggests its utility in the development of functional materials, such as sensors, stimuli-responsive materials, or components for organic electronics.

Synthetic Biology: Exploring the potential for enzymatic or microbial synthesis of this compound or its precursors could offer a sustainable and highly selective production route. nih.govnih.gov

The integration of chemical synthesis, computational modeling, and biological evaluation will be key to unlocking the full potential of this compound in these emerging research areas. nih.govmdpi.com

常见问题

Q. What are the optimal synthetic routes for N-(2-Carboxyphenyl)phenoxyacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with substitution and condensation. For example:

- Substitution : React 2-chloroacetamide with a phenolic derivative (e.g., 2-carboxyphenol) under alkaline conditions (K₂CO₃ in acetonitrile) to form the phenoxyacetamide backbone .

- Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple carboxylic acid groups with amines, ensuring mild temperatures (0–25°C) to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- ¹H/¹³C NMR : Identify the carboxyphenyl proton (δ 12–13 ppm for COOH) and acetamide carbonyl (δ 165–170 ppm). Aromatic protons appear as multiplets in δ 6.5–8.0 ppm .

- FTIR : Confirm amide bonds (N–H stretch: ~3300 cm⁻¹; C=O: ~1670 cm⁻¹) and carboxylic acid (O–H: 2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For similar acetamides, HOMO energies (~-6.2 eV) localize on the phenyl ring, while LUMO (~-1.8 eV) focuses on the carbonyl group .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify hydrogen-bonding sites (e.g., carboxylic acid and amide groups) critical for biological interactions .

- Vibrational Assignments : Compare computed IR spectra (B3LYP/6-311++G(d,p)) with experimental data to validate structural accuracy .

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound across different studies?

- Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements in enzyme inhibition) using purified batches to rule out impurities .

- Structural Analog Comparison : Test derivatives (e.g., replacing the carboxyphenyl group with fluorophenyl) to isolate pharmacophore contributions .

- Meta-Analysis : Cross-reference cytotoxicity data (e.g., MTT assay results) with structural databases (CAS Common Chemistry) to identify confounding variables like solvent effects .

Q. How can researchers design experiments to evaluate the pharmacokinetic stability of this compound?

- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactors to assess cytochrome P450 interactions .

- Plasma Protein Binding : Employ equilibrium dialysis (37°C, pH 7.4) to measure unbound fractions. High binding (>90%) may reduce bioavailability .

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Low apparent permeability (Papp < 1×10⁻⁶ cm/s) suggests poor oral bioavailability .

Q. What advanced computational methods are suitable for studying the binding interactions of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the carboxyphenyl group .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-target complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory activity (pIC₅₀) to guide structural optimization .

Methodological Considerations

- Contradiction Analysis : Always cross-validate spectral data (e.g., NMR shifts) with computational predictions to resolve structural ambiguities .

- Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios for yield improvement .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing synthetic protocols and spectral datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。